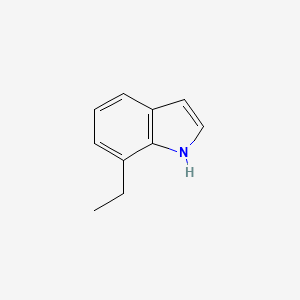

7-Ethylindole

概述

描述

7-Ethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The molecular formula of this compound is C10H11N, and it has a molecular weight of 145.2010 g/mol . Indole derivatives, including this compound, are known for their biological activities and are widely used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 7-Ethylindole can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst such as zinc chloride or boron trifluoride . Another method involves the reaction of N-(2-toly)formidate with an alkali metal amide under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and quality of the final product. Industrial processes may also involve purification steps such as recrystallization from solvents like dimethylformamide to obtain highly pure this compound .

化学反应分析

Types of Reactions: 7-Ethylindole undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound can be achieved using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, varying temperatures.

Major Products:

Oxidation: Indole-2,3-diones.

Reduction: 7-Ethylindoline.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

科学研究应用

Pharmaceutical Applications

7-Ethylindole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is its role in producing 7-ethyl tryptophol , an important intermediate for the anti-inflammatory drug etodolac. The synthesis process involves reacting this compound with ethyl 2-((ethoxycarbosulfanyl) thio) acetate and subsequent reduction. This method enhances yield and purity while reducing production costs and safety risks associated with previous methods that utilized toxic reagents like cyanides .

In synthetic chemistry, this compound is utilized for developing new compounds through radical cyclization techniques. A study demonstrated that aryl free radicals generated at the C-7 position of ethyl indole-2-carboxylates can trigger intramolecular cyclizations, leading to the formation of pyrroloquinoline derivatives. This approach showcases the versatility of this compound in constructing complex molecular architectures .

Case Study: Cyclization Reactions

The cyclization reactions involving this compound derivatives have been documented to yield various products through different pathways, emphasizing its utility in creating diverse chemical entities for further biological evaluation.

Material Sciences

Beyond pharmaceuticals, this compound has applications in material sciences. Its derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) due to their electronic properties. Research indicates that modifying the indole structure can enhance the photophysical properties necessary for effective OLED materials.

Table 2: Properties of this compound Derivatives

| Derivative | Photophysical Property | Application |

|---|---|---|

| Compound A | High luminescence | OLEDs |

| Compound B | Enhanced stability | Sensors |

Research Findings and Insights

Recent studies have focused on improving the synthesis methods for this compound to address issues like low selectivity and high production costs associated with traditional methods. For instance, a novel catalytic dehydrocyclization process has been developed that allows for higher yields without the need for oxygen or toxic reagents, thereby enhancing operational safety .

Table 3: Comparison of Synthesis Methods

| Method | Yield (%) | Selectivity (%) | Safety |

|---|---|---|---|

| Traditional Methods | Low | Low | Low |

| Novel Catalytic Process | High | High | High |

作用机制

The mechanism of action of 7-Ethylindole involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain . The specific mechanism of action depends on the particular derivative and its target.

相似化合物的比较

Indole: The parent compound, widely studied for its biological activities.

2-Methylindole: Another indole derivative with similar chemical properties but different biological activities.

3-Ethylindole: Similar to 7-Ethylindole but with the ethyl group at the 3-position, leading to different reactivity and applications.

Uniqueness of this compound: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The ethyl group at the 7-position can affect the compound’s interaction with biological targets, making it a valuable scaffold for drug development .

生物活性

7-Ethylindole is a derivative of indole, a bicyclic structure known for its diverse biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, anti-cancer, and antimicrobial contexts. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound (C₉H₁₁N) is synthesized through various methods, including catalytic dehydrocyclization of 2,6-diethylaniline. The compound's structure allows it to participate in several chemical reactions that can lead to biologically active derivatives .

1. Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of indole derivatives, including this compound. A study evaluated several indole derivatives for their ability to inhibit pro-inflammatory cytokines in macrophages. Results indicated that compounds similar to this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) release in LPS-stimulated RAW264.7 macrophages .

Table 1: Anti-Inflammatory Activity of Indole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 70 | 65 |

| Compound A | 80 | 75 |

| Compound B | 60 | 55 |

2. Anticancer Potential

Indoles are recognized for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Case Study: Induction of Apoptosis

In a controlled study, human lung cancer cells treated with this compound showed a significant increase in apoptotic markers compared to untreated controls. The compound was found to downregulate Bcl-2 and upregulate Bax expression, leading to enhanced apoptosis .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. A recent study assessed its effectiveness against five fungal strains, revealing that it possesses more than 50% inhibitory activity against certain fungi .

Table 2: Antimicrobial Efficacy of this compound

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

| Penicillium chrysogenum | 10 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. For instance, it may modulate the activity of enzymes involved in inflammatory pathways or interact with DNA and RNA, affecting transcription and translation processes essential for cell survival and proliferation .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 7-Ethylindole, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or transition-metal-catalyzed ethylation of indole derivatives. To optimize yield, control reaction temperature (e.g., 0–5°C for Friedel-Crafts to minimize side reactions) and use catalysts like AlCl₃ or FeCl₃. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by ¹H/¹³C NMR, FT-IR, and GC-MS . For reproducibility, include detailed solvent ratios, catalyst loadings, and reaction times in protocols.

Q. How is this compound characterized to confirm structural integrity and purity?

- Methodological Answer : Standard characterization includes:

- NMR : Compare chemical shifts (e.g., ethyl group protons at δ 1.2–1.4 ppm for -CH₂CH₃) to literature data .

- Mass Spectrometry : Confirm molecular ion peak (m/z 145 for [M+H]⁺) and fragmentation patterns.

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area).

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What are the primary applications of this compound in hydrogen storage systems?

- Methodological Answer : As a liquid organic hydrogen carrier (LOHC), this compound undergoes catalytic hydrogenation/dehydrogenation cycles. Researchers should evaluate its hydrogenation efficiency using Pt/C or Pd-based catalysts under H₂ pressure (5–10 bar) and temperatures (80–120°C). Monitor H₂ uptake via gas chromatography or volumetric methods . Include comparative data on dehydrogenation kinetics (e.g., Arrhenius plots) and catalyst recyclability .

Advanced Research Questions

Q. How do catalytic mechanisms differ between this compound and its methyl-substituted analogs in hydrogenation cycles?

- Methodological Answer : Use density functional theory (DFT) to compare adsorption energies of ethyl vs. methyl groups on catalyst surfaces. Experimentally, conduct kinetic studies (e.g., in situ FT-IR or XAFS) to identify rate-determining steps. For example, ethyl groups may sterically hinder catalyst access, reducing turnover frequency compared to 1,2-dimethylindole. Compare activation energies using Eyring analysis .

Q. How can researchers resolve contradictions in reported hydrogen storage capacities of this compound across studies?

- Methodological Answer : Discrepancies often arise from variations in catalyst loading, H₂ pressure, or measurement techniques. To address this:

- Standardize Protocols : Use fixed catalyst-to-substrate ratios (e.g., 5 wt% Pt/C) and calibrate gas chromatographs with certified H₂ standards.

- Validate Methods : Cross-check capacities via volumetric (Sieverts apparatus) and gravimetric (TGA-MS) methods.

- Meta-Analysis : Compare datasets using ANOVA to identify statistically significant outliers .

Q. What advanced computational models predict the thermodynamic stability of this compound during hydrogenation?

- Methodological Answer : Employ Gaussian or ORCA software for:

- Thermodynamic Calculations : Calculate Gibbs free energy (ΔG) of hydrogenation using B3LYP/6-311+G(d,p) basis sets.

- Transition State Analysis : Locate saddle points for H₂ dissociation on catalyst surfaces.

- Benchmarking : Validate models against experimental enthalpy data (e.g., DSC or calorimetry) .

Q. How do impurities in this compound synthesis affect its performance in hydrogen storage, and how can they be mitigated?

- Methodological Answer : Trace indole or ethylated byproducts (e.g., diethylindole) can poison catalysts. Mitigation strategies:

- Purification : Use preparative HPLC with a chiral column to isolate this compound.

- Catalyst Screening : Test Pd/ZnO or bimetallic catalysts resistant to sulfur-containing impurities.

- Quality Control : Implement ICP-MS to detect metal residues (<1 ppm) .

Q. Methodological Best Practices

- Experimental Design : Include controls (e.g., unsubstituted indole) to isolate the ethyl group’s effects. Use DOE (Design of Experiments) to optimize reaction parameters .

- Data Validation : Replicate experiments across ≥3 batches and report mean ± standard deviation. Use tools like JMP or Prism for statistical rigor .

- Literature Comparison : Cross-reference findings with primary sources (e.g., ACS journals) and avoid overreliance on unreviewed preprints .

属性

IUPAC Name |

7-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIZLMYXLGYWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369212 | |

| Record name | 7-Ethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22867-74-9 | |

| Record name | 7-Ethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Ethylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。